molecular formula C21H23FN6O3S B11202450 N-Ethyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

N-Ethyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

Cat. No.: B11202450
M. Wt: 458.5 g/mol
InChI Key: WJOYXGLSBDWHNP-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: N-Ethyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

    Linear Formula: C26H24FNO3

    Molecular Weight: 417.484 g/mol

    CAS Number: 125971-96-2

Now, let’s explore its significance and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes to this compound involve intricate steps. One common approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent transfers its organic group to the palladium, resulting in the desired coupling product .

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the Suzuki–Miyaura coupling for large-scale synthesis. Precise conditions, solvents, and catalysts are crucial for efficient production.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify its functional groups.

    Reduction: Reduction reactions alter its chemical environment.

    Substitution: Substituents can be replaced by other groups.

Common Reagents::

    Boron Reagents: These play a key role in Suzuki–Miyaura coupling.

    Palladium Catalysts: Essential for cross-coupling reactions.

Major Products:: The specific products depend on the reaction conditions and substituents. Detailed analysis requires experimental data.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a drug candidate.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Biological Activity: Investigate its effects on cellular processes.

    Drug Development: Assess its pharmacological properties.

Industry::

    Materials Science: Its unique structure may find applications in materials.

Mechanism of Action

The compound likely interacts with specific molecular targets. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related structures. Its distinct features may set it apart from other molecules.

Feel free to explore more about its applications and dive deeper into its chemistry

Properties

Molecular Formula

C21H23FN6O3S

Molecular Weight

458.5 g/mol

IUPAC Name

N-ethyl-1-[6-[2-(2-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C21H23FN6O3S/c1-2-23-19(30)13-6-5-9-27(10-13)21-26-18-17(32-21)20(31)28(12-24-18)11-16(29)25-15-8-4-3-7-14(15)22/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,23,30)(H,25,29)

InChI Key

WJOYXGLSBDWHNP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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